molecular formula C25H17BrClNOS B2800718 (E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one CAS No. 400074-44-4

(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one

Cat. No. B2800718
M. Wt: 494.83
InChI Key: UECDEWWQFZWEJD-OVCLIPMQSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reagents used, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions needed for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Photolysis and Radical Cation Studies

Research by Baciocchi et al. (2004) investigated the photolysis of erythro-1,2-diphenyl-2-arylsulfanylethanols, closely related to the compound , revealing insights into the radical cations decay and fragmentation processes. These findings are significant for understanding the photochemical behavior of similar compounds (Baciocchi et al., 2004).

Antituberculosis Activity

A study by Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This research highlights the potential of quinoline derivatives in developing new antituberculosis agents (Chitra et al., 2011).

Cycloaddition Reactions

Tsuge et al. (1988) explored the cycloaddition reactions of highly stabilized isoquinolinium methylides with various olefins, providing insights into regioselective and stereoselective synthetic routes that could be applicable for synthesizing complex molecular architectures (Tsuge et al., 1988).

Cytotoxicity and EGFR-TK Inhibition

Mphahlele et al. (2017) evaluated the cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines and their derivatives against MCF-7 and HeLa cells, demonstrating significant selective cytotoxicity and inhibitory effects on epidermal growth factor receptor tyrosine kinase (EGFR-TK). This suggests potential applications in cancer therapy (Mphahlele et al., 2017).

Rhodium-Catalyzed Synthesis

Research by He et al. (2016) on the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines highlights a novel method for accessing bromonium ylides, which are intermediates in synthesizing functionalized compounds. This work is relevant for developing new synthetic pathways (He et al., 2016).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also involve looking at how to handle and store the compound safely.


Future Directions

This would involve looking at potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be developed.


I hope this general guidance is helpful. For specific information on “(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one”, I would recommend consulting the scientific literature or a database of chemical information. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional, following all relevant safety protocols.


properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrClNOS/c1-16-21-4-2-3-5-22(21)28-25(30-20-13-11-19(27)12-14-20)24(16)23(29)15-8-17-6-9-18(26)10-7-17/h2-15H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECDEWWQFZWEJD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one

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